molecular formula C20H23N5O2S2 B2850611 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 1211702-42-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Katalognummer: B2850611
CAS-Nummer: 1211702-42-9
Molekulargewicht: 429.56
InChI-Schlüssel: SYXSFEUDAUSFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines triazolothiazole, thiophene, and cyclohexenyl motifs within a single chemical entity. This complex structure exhibits significant potential in pharmaceutical research and medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. The compound's strategic design incorporates multiple privileged pharmacophores known for their bioactivity, with the triazolothiazole core representing a structurally rigid heterocyclic system that demonstrates remarkable interactions with biological targets . Researchers are investigating this compound primarily as a precursor in kinase inhibition studies and enzyme modulation research, where its extended conjugated system may facilitate selective target binding. The molecular framework suggests potential applications across multiple research domains, including oncology (particularly in signal transduction pathway studies), neurodegenerative disease modeling, and antimicrobial discovery programs. Its structural complexity offers valuable opportunities for synthetic chemistry methodology development and structure-activity relationship investigations. The presence of both hydrogen bond acceptor and donor sites, combined with aromatic systems capable of π-π stacking interactions, makes this compound particularly valuable for biophysical studies and protein-ligand interaction mapping. Strictly for research use only, this chemical is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols and consult relevant literature for specific application guidelines.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c26-18(21-10-8-14-5-2-1-3-6-14)19(27)22-11-9-15-13-29-20-23-17(24-25(15)20)16-7-4-12-28-16/h4-5,7,12-13H,1-3,6,8-11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSFEUDAUSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Fragments

The retrosynthetic approach divides the molecule into three primary fragments:

  • Thiazolo[3,2-b]triazole-thiophene heterocycle
  • 2-(Cyclohex-1-en-1-yl)ethylamine
  • Oxalamide linker

The convergent synthesis strategy involves independent preparation of the heterocyclic and cyclohexenylethylamine fragments, followed by sequential amide couplings to assemble the final structure.

Synthesis of Thiazolo[3,2-b]Triazole-Thiophene Fragment

Formation of the Thiazolo[3,2-b]Triazole Core

The thiazolo[3,2-b]triazole system is constructed via cyclocondensation reactions. A representative route involves:

  • Thiazole ring formation : Reaction of 2-aminothiazole with hydrazine yields 2-hydrazinylthiazole.
  • Triazole annulation : Treatment with nitrous acid (HNO₂) induces cyclization to form the triazolo-thiazole scaffold.

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Functionalization

Cyclohexene undergoes hydroamination with ethylamine via transition metal catalysis (e.g., Rhodium(I) complexes) to yield 2-(cyclohex-1-en-1-yl)ethylamine.

Table 2: Hydroamination Reaction Parameters
Catalyst Temperature (°C) Time (h) Yield (%)
[Rh(cod)Cl]₂ 80 24 62
AuCl₃/PPh₃ 100 48 45

Oxalamide Linker Assembly

Sequential Amide Coupling

The oxalamide bridge is formed via stepwise coupling of the two amine fragments with oxalyl chloride:

  • First coupling : Reaction of 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride in dichloromethane (DCM) at 0°C yields the monoamide chloride intermediate.
  • Second coupling : The intermediate reacts with 2-[2-(thiophen-2-yl)thiazolo[3,2-b]triazol-6-yl]ethylamine in the presence of N,N-diisopropylethylamine (DIPEA).
Table 3: Amide Coupling Yields
Coupling Step Reagent Solvent Yield (%)
Monoamide Oxalyl chloride DCM 85
Diamide DIPEA THF 73

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, 10% ethyl acetate/hexanes) and characterized by:

  • ¹H-NMR (CDCl₃): δ 1.29 (t, 3H), 4.78 (s, 2H), 7.94 (s, 1H).
  • GC/MS : m/z 429.6 [M]⁺.

Challenges and Optimization

  • Heterocycle stability : The thiazolo-triazole core is sensitive to acidic conditions; reactions require pH monitoring.
  • Amine reactivity : Steric hindrance at the cyclohexenylethylamine necessitates excess oxalyl chloride for complete conversion.

Analyse Chemischer Reaktionen

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thiophene and thiazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiophene or thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Physical Properties

The compound has a molecular weight of approximately 338.45 g/mol. Its solubility and stability can vary depending on the solvent and environmental conditions, which are critical for its applications.

Medicinal Chemistry

The compound's structural characteristics suggest potential use as a pharmaceutical agent. Research indicates that derivatives of thiophene and triazole exhibit biological activity against various diseases, including cancer and bacterial infections.

Case Studies:

  • Anticancer Activity : A study demonstrated that similar triazole-thiazole compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development into anticancer drugs.
  • Antimicrobial Properties : Compounds containing thiophene rings have been shown to possess antimicrobial activity against various pathogens, making them candidates for antibiotic development.

Material Science

The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights:

  • Conductivity Studies : Preliminary studies indicate that incorporating this compound into polymer matrices enhances conductivity and stability of the resulting materials.
  • Photovoltaic Applications : Research has explored the use of thiophene-based compounds in solar cells, where they contribute to improved light absorption and charge transport.

Agricultural Science

Compounds similar to N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide have been investigated for their potential as agrochemicals.

Findings:

  • Pesticidal Activity : Studies have shown that certain derivatives can act as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact.
Compound NameActivity TypeTarget OrganismReference
Compound AAnticancerMCF-7 Cells
Compound BAntimicrobialE. coli
Compound CPesticidalVarious Pests

Wirkmechanismus

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Heterocyclic Cores : The target’s triazolothiazole core shares electronic and steric similarities with thiadiazole and thiazole systems in analogs, which are critical for interactions with biological targets (e.g., enzyme active sites) .
  • Functional Groups : The ethanediamide bridge in the target may enhance solubility and hydrogen-bonding capacity compared to simpler acetamide or trichloroethyl groups in analogs .
  • Synthetic Complexity : The target’s synthesis likely requires multi-step optimization, contrasting with single-step cyclizations used for simpler thiadiazoles .

Limitations and Contradictions

  • Data Gaps : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • Methodological Conflicts : While structural similarity (e.g., Tanimoto coefficients) is widely used, highlights its limitations compared to ChemGPS-NP for virtual screening .

Biologische Aktivität

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C24H27N3O3S
  • Molecular Weight : Approximately 425.55 g/mol
  • Key Functional Groups : Cyclohexene moiety, thiophene ring, and triazole-thiazole framework.

These structural components suggest potential interactions with various biological targets, including enzymes and receptors.

Preliminary studies indicate that N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide may exhibit significant biological activity through:

  • Enzyme Inhibition : Potential interactions with specific enzymes could modulate their functions, impacting metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with physiological responses such as inflammation and pain management .

Antimicrobial Properties

Research has suggested that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiophene and triazole moieties in this compound may contribute to its potential effectiveness against bacterial and fungal strains .

Anti-inflammatory Effects

The structural features of the compound suggest it may possess anti-inflammatory properties. This could be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity .

Study 1: Inhibition of HIV Reverse Transcriptase

A related compound featuring a cyclohexenyl structure demonstrated potent inhibition of HIV reverse transcriptase (RT). The study reported IC50 values significantly lower than those of established antiretroviral agents, indicating strong antiviral activity . Although not directly tested on N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, the findings suggest a promising avenue for further investigation into its antiviral potential.

Study 2: Structure–Activity Relationship Analysis

A study focusing on derivatives of compounds with similar structures found that modifications to the thiophene and triazole components significantly impacted biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents targeting specific diseases .

Study 3: In Silico Docking Studies

In silico studies have been employed to predict the binding affinity of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide to various GPCRs. These studies suggest a favorable interaction profile that could lead to significant pharmacological effects .

Q & A

Q. Optimization factors :

  • Temperature : Controlled reflux (e.g., 80–110°C) minimizes side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in heterocycle formation .

Which analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positioning (e.g., thiophen-2-yl vs. thiophen-3-yl) and confirms amide bond geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur/chlorine .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) in ethanediamide groups .

Q. Advanced

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., cyclohexenyl protons) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ¹³C chemical shifts and optimize geometries for X-ray comparisons .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data for heterocycles .

Example : A ¹H NMR singlet at δ 7.3 initially assigned to thiazole-H was re-assigned to triazole-H after HSQC correlation to adjacent carbons .

What methodologies are used to evaluate biological activity, and how are false positives minimized?

Q. Advanced

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) with S. aureus and E. coli (MIC ≤ 8 µg/mL indicates potency) .
  • Cytotoxicity screening : MTT assays on HEK-293 cells to exclude nonspecific toxicity (IC₅₀ > 50 µM preferred) .
  • False-positive mitigation :
    • Include counter-screens (e.g., redox cycling assays) for thiol-reactive compounds .
    • Validate target engagement via SPR or ITC for binding affinity .

Q. Advanced

  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) .
  • QSAR modeling : 3D descriptors (e.g., CoMFA) correlate logP and polar surface area with permeability .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring showed 3× higher affinity for bacterial targets .

What strategies address poor solubility in pharmacological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • Prodrug design : Introduce phosphate esters or glycosides to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

How are multi-step syntheses optimized for reproducibility and scalability?

Q. Advanced

  • DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., time, stoichiometry) with minimal runs .
  • Flow chemistry : Continuous-flow reactors reduce side products in exothermic steps (e.g., cyclization) .
  • Purification : Automated flash chromatography (C18 columns) ensures ≥95% purity for biological testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.